2-(2-Phenylpropan-2-yl)-2,3-dihydrophthalazine-1,4-dione
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Overview
Description
2-(2-Phenylpropan-2-yl)-2,3-dihydrophthalazine-1,4-dione is a complex organic compound with a unique structure that includes a phthalazine core and a phenylpropan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylpropan-2-yl)-2,3-dihydrophthalazine-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of phenylmagnesium bromide with acetone to form 2-Phenyl-2-propanol . This intermediate can then undergo further reactions to introduce the phthalazine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylpropan-2-yl)-2,3-dihydrophthalazine-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new aromatic ring or alkyl group.
Scientific Research Applications
2-(2-Phenylpropan-2-yl)-2,3-dihydrophthalazine-1,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity, making it useful in drug discovery and development.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Phenylpropan-2-yl)-2,3-dihydrophthalazine-1,4-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A related compound with a simpler structure but similar reactivity.
CUMYL-PEGACLONE: A synthetic cannabinoid with a similar phenylpropan-2-yl group.
N-(2-Phenylpropan-2-yl)benzamide: Another compound with a phenylpropan-2-yl substituent, used in different applications.
Uniqueness
2-(2-Phenylpropan-2-yl)-2,3-dihydrophthalazine-1,4-dione is unique due to its phthalazine core, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable in various research and industrial applications.
Properties
CAS No. |
61446-39-7 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-(2-phenylpropan-2-yl)-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C17H16N2O2/c1-17(2,12-8-4-3-5-9-12)19-16(21)14-11-7-6-10-13(14)15(20)18-19/h3-11H,1-2H3,(H,18,20) |
InChI Key |
OMBVLYVESJXODY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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